Didemnin
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Overview
Description
Didemnins are cyclic depsipeptide compounds isolated from marine tunicates, specifically from the genus Trididemnum. These compounds were first discovered in 1978 at the University of Illinois. Among the various didemnins, Didemnin B is the most studied due to its potent biological activities, including antiviral, immunosuppressive, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of didemnins involves a hybrid non-ribosomal peptide synthetase-polyketide synthetase pathway. The didemnin mega-synthetase consists of ten proteins, including eight non-ribosomal peptide synthetases and two polyketide synthetases, covering thirteen modules in total . The synthetic route starts with the incorporation of glycine on a β-hydroxy fatty acid, followed by a series of elongation and modification steps involving various amino acids and polyketide extensions .
Industrial Production Methods: Industrial production of didemnins, particularly this compound B, has been achieved through the optimization of culture conditions in marine-derived bacteria such as Tistrella mobilis. Recent studies have reported the production of this compound B at titers over 15 mg/L through media and growth optimization efforts .
Chemical Reactions Analysis
Types of Reactions: Didemnins undergo various chemical reactions, including:
Oxidation: Didemnin B can be oxidized to form dehydrothis compound B, which has shown enhanced biological activity.
Reduction: Reduction reactions can modify the peptide backbone, altering its biological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve amino acid derivatives under mild conditions to preserve the integrity of the depsipeptide structure .
Major Products: The major products formed from these reactions include various this compound analogs, such as dehydrothis compound B, which has shown promising anticancer and antiviral activities .
Scientific Research Applications
Didemnins have a wide range of scientific research applications:
Chemistry: Didemnins serve as model compounds for studying complex natural product synthesis and biosynthesis pathways.
Medicine: Didemnin B has been investigated for its anticancer, antiviral, and immunosuppressive properties.
Mechanism of Action
Didemnin B exerts its effects primarily through the inhibition of protein synthesis. It binds to the elongation factor-1 alpha (eEF1A) in its GTP-bound form, preventing the release of eEF1A from the ribosomal A-site and subsequent peptide elongation . This inhibition leads to rapid apoptosis in cancer cells and has been shown to affect both DNA and RNA synthesis .
Comparison with Similar Compounds
Tamandarins: These compounds have a similar structure and biological activity to didemnins.
Plitidepsin: An analog of didemnin, plitidepsin has been investigated for its anticancer properties and is currently in clinical trials.
Uniqueness of this compound: this compound B is unique due to its potent biological activities at low concentrations and its ability to inhibit protein synthesis through a distinct mechanism involving eEF1A . Its rapid induction of apoptosis and broad-spectrum antiviral activity further distinguish it from other similar compounds .
Properties
Molecular Formula |
C57H89N7O15 |
---|---|
Molecular Weight |
1112.4 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2-hydroxypropanoyl)-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,35?,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1 |
InChI Key |
KYHUYMLIVQFXRI-XYUQHQMCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |
SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |
Canonical SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |
shelf_life |
Bulk: As a bulk chemical, didemnin B is found to be stable at 25 ± 2 °C for 3 weeks. At the end of 4 weeks, approximately 2% decomposition has occurred. When stored at 45 °C, didemnin B appeared stable for 2 weeks; after this time, it slowly decomposed to an approximate 7% loss at the end of 4 weeks (HPLC). Solution: As a 6 mg/mL 50% aqueous ethanol solution at room temperature (25 ± 2 °C) didemnin B appeared stable for at least 26 hours (HPLC). |
solubility |
H2O < 0.1 (mg/mL) CH3OH > 100 (mg/mL) CHCL3 > 100 (mg/mL) DMSO > 100 (mg/mL) C2H5OH > 100 (mg/mL) CH2Cl2 > 100 (mg/mL) |
Synonyms |
didemnin A didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)- didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)- didemnin B didemnin C didemnin D didemnin E didemnins NSC 325319 oncoprecipitin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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